molecular formula C18H20ClN3O3 B8093391 Lenalidomide-propargyl-C2-NH2 hydrochloride

Lenalidomide-propargyl-C2-NH2 hydrochloride

Cat. No.: B8093391
M. Wt: 361.8 g/mol
InChI Key: QONOSTNDZFIDAF-UHFFFAOYSA-N
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Description

Lenalidomide-propargyl-C2-NH2 (hydrochloride) is a synthetic compound that incorporates a cereblon ligand for the E3 ubiquitin ligase and a linker. This compound is primarily used in the design of proteolysis targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins. Lenalidomide-propargyl-C2-NH2 (hydrochloride) is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-propargyl-C2-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core lenalidomide structure. The propargyl group is introduced through a substitution reaction, where a suitable leaving group on the lenalidomide molecule is replaced by a propargylamine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of Lenalidomide-propargyl-C2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-propargyl-C2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:

    Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.

    Click Chemistry Reactions: The alkyne group undergoes CuAAC with azide-containing molecules.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Organic Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile, used in various reaction steps.

Major Products

Scientific Research Applications

Lenalidomide-propargyl-C2-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Lenalidomide-propargyl-C2-NH2 (hydrochloride) involves its role in PROTACs. The cereblon ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .

Comparison with Similar Compounds

Lenalidomide-propargyl-C2-NH2 (hydrochloride) can be compared with other similar compounds used in PROTAC design:

    Thalidomide: Another cereblon ligand used in PROTACs, but with different linker chemistry.

    Pomalidomide: Similar to lenalidomide but with modifications that enhance its binding affinity to cereblon.

    Lenalidomide: The parent compound, used as a therapeutic agent and in PROTAC design.

The uniqueness of Lenalidomide-propargyl-C2-NH2 (hydrochloride) lies in its propargyl group, which allows for click chemistry applications, making it versatile for various research purposes .

Properties

IUPAC Name

3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONOSTNDZFIDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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